molecular formula C17H22N4O2 B276322 2-(4-methyl-1-piperidinyl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide

2-(4-methyl-1-piperidinyl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide

Cat. No. B276322
M. Wt: 314.4 g/mol
InChI Key: SCTLPXFHBQMZRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methyl-1-piperidinyl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(4-methyl-1-piperidinyl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in the production of inflammatory mediators. Additionally, it may modulate the activity of certain neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
2-(4-methyl-1-piperidinyl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide has been found to possess various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been found to modulate the activity of certain neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-methyl-1-piperidinyl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide in lab experiments include its potential use in the treatment of various diseases and its ability to reduce the production of inflammatory mediators. However, its limitations include the lack of understanding of its mechanism of action and its potential side effects.

Future Directions

There are several future directions for the study of 2-(4-methyl-1-piperidinyl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide. One potential direction is to further investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, further studies can be conducted to understand its mechanism of action and potential side effects, as well as its potential applications in other fields of scientific research. Finally, future studies can focus on developing more efficient synthesis methods for this compound to facilitate its use in scientific research.

Synthesis Methods

The synthesis of 2-(4-methyl-1-piperidinyl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide involves the reaction of 4-methylpiperidine, 1-phenyl-3-methyl-5-pyrazolone, and ethyl chloroacetate in the presence of a base. The resulting product is then purified using column chromatography.

Scientific Research Applications

2-(4-methyl-1-piperidinyl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide has been studied for its potential applications in various fields of scientific research. It has been found to possess anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

Molecular Formula

C17H22N4O2

Molecular Weight

314.4 g/mol

IUPAC Name

2-(4-methylpiperidin-1-yl)-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)acetamide

InChI

InChI=1S/C17H22N4O2/c1-13-7-9-20(10-8-13)12-16(22)18-15-11-17(23)21(19-15)14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,18,19,22)

InChI Key

SCTLPXFHBQMZRE-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)CC(=O)NC2=NN(C(=O)C2)C3=CC=CC=C3

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=NN(C(=O)C2)C3=CC=CC=C3

Origin of Product

United States

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